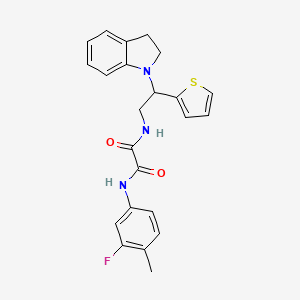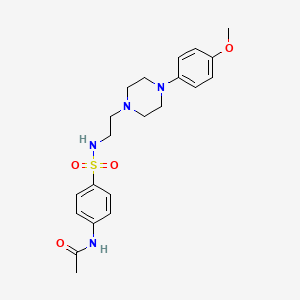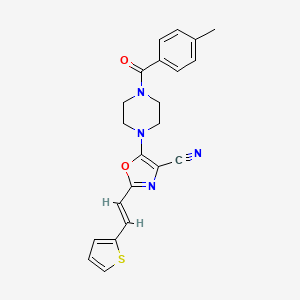![molecular formula C8H11F3N2O B2832528 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide CAS No. 2408972-20-1](/img/structure/B2832528.png)
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide: is a synthetic compound characterized by its unique bicyclic structure, which includes a trifluoromethyl group and an azabicycloheptane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide typically involves multiple steps:
Formation of the Azabicycloheptane Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-diene and an azide, under thermal or photochemical conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a base.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azabicycloheptane core, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the carboxamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced carboxamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.
Medicine
Medically, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and infectious diseases.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings that require specific chemical properties.
作用機序
The mechanism by which 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, while the azabicycloheptane core provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, potentially inhibiting or activating specific targets.
類似化合物との比較
Similar Compounds
7-Azabicyclo[4.1.0]heptane: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioactive.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with different ring strain and reactivity.
Trifluoromethylated Amines: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
The uniqueness of 7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide lies in its combination of a trifluoromethyl group with an azabicycloheptane core. This structure provides a balance of hydrophobicity, rigidity, and reactivity that is not commonly found in other compounds, making it particularly valuable for specific applications in medicinal chemistry and materials science.
This detailed overview should provide a comprehensive understanding of 7-(Trifluoromethyl)-2-azabicyclo[410]heptane-2-carboxamide, its preparation, reactions, applications, and unique properties
特性
IUPAC Name |
7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)5-4-2-1-3-13(6(4)5)7(12)14/h4-6H,1-3H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZQUQYJJXCBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2N(C1)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)

![N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2832451.png)



![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane](/img/structure/B2832455.png)

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832457.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2832458.png)


![N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2832466.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832467.png)
